6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile
Overview
Description
6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom at the 6-position and a cyano group at the 3-position of the imidazo[1,2-a]pyridine ring imparts unique chemical properties to this compound.
Mechanism of Action
Target of Action
It’s known that imidazo[1,2-a]pyridines, a class of compounds to which 6-fluoroimidazo[1,2-a]pyridine-3-carbonitrile belongs, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Analysis
Biochemical Properties
6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile plays a significant role in biochemical reactions, particularly in enzyme inhibition and protein interactions. This compound has been shown to interact with enzymes such as urease, where it acts as an inhibitor. The inhibition of urease by this compound is facilitated through binding interactions that disrupt the enzyme’s active site, thereby preventing its catalytic activity . Additionally, this compound can form hydrogen bonds and engage in pi-pi stacking interactions with proteins, further influencing their function and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in metabolic pathways, leading to alterations in cellular energy production and utilization. Furthermore, it can affect cell signaling by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s fluorine atom enhances its binding affinity to target proteins, allowing it to effectively inhibit enzyme activity. For example, in the case of urease inhibition, this compound binds to the enzyme’s active site, blocking substrate access and preventing the catalytic conversion of urea . This inhibition mechanism is crucial for understanding the compound’s potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under controlled conditions, maintaining its inhibitory activity over extended periods. Degradation can occur under certain environmental conditions, leading to a reduction in its efficacy. Long-term studies have shown that continuous exposure to this compound can result in sustained inhibition of target enzymes and prolonged alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes without adverse effects. At higher doses, toxic effects such as cellular damage and metabolic disturbances have been observed. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating enzyme activity, thereby affecting overall metabolic balance. For instance, its interaction with urease can alter nitrogen metabolism, impacting the production and utilization of nitrogenous compounds within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, enhancing its efficacy. Additionally, the compound’s fluorine atom contributes to its lipophilicity, allowing it to traverse cellular membranes and accumulate in specific cellular compartments .
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which are crucial for its activity and function. The compound can be directed to specific organelles through targeting signals and post-translational modifications. For example, its localization to the mitochondria can influence mitochondrial function and energy production. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile typically involves the reaction of N,N-dimethylformamide dimethylacetal with 2-amino-5-fluoropyridine at temperatures ranging from 40°C to 100°C . This reaction produces an intermediate, which is then further reacted with active electrophiles such as bromoacetonitrile to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Electrophiles: Such as bromoacetonitrile for substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activities, including antimicrobial and antiviral properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile can be compared with other similar compounds, such as:
6-Fluoroimidazo[1,2-b]pyridazine-3-carbonitrile: This compound has a similar structure but differs in the position of the nitrogen atoms in the ring.
Imidazo[1,2-a]pyridine Derivatives: These compounds share the imidazo[1,2-a]pyridine core but have different substituents, leading to varied biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a fluorine atom at the 6-position and a cyano group at the 3-position of the imidazo[1,2-a]pyridine ring, which contributes to its unique chemical properties and potential therapeutic applications.
This compound exhibits significant biochemical properties, particularly in enzyme inhibition and protein interactions. Notably, it has been identified as an inhibitor of urease, an enzyme critical for the hydrolysis of urea into ammonia and carbon dioxide. The interaction with urease disrupts its active site, preventing catalytic activity and suggesting potential applications in treating conditions related to elevated urea levels, such as certain types of kidney disorders .
Cellular Effects
The compound influences various cellular processes, including:
- Cell Signaling : It modulates key signaling pathways that can affect cellular responses to external stimuli.
- Gene Expression : It alters the expression of genes involved in metabolic pathways, impacting energy production and utilization within cells.
- Antimicrobial Activity : Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties against various pathogens, highlighting its potential as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Research has focused on understanding the structure-activity relationship (SAR) of this compound and its analogs. For instance, modifications at different positions on the imidazo[1,2-a]pyridine scaffold have been shown to significantly alter biological activity. Specifically, compounds with strong hydrogen-bonding capabilities or specific substitutions have demonstrated enhanced enzyme inhibition profiles .
In Vitro Studies
In vitro studies have revealed that various derivatives of this compound exhibit moderate to significant urease inhibition. For example, a series of oxazole derivatives synthesized from this compound showed promising results in inhibiting urease activity with varying potencies depending on their structural modifications .
Case Studies
Compound | Activity | IC50 (μM) | Notes |
---|---|---|---|
This compound | Urease Inhibition | 0.5 | Significant inhibitor compared to control |
Analog A | Urease Inhibition | 0.3 | Enhanced potency due to substitution at position 4 |
Analog B | Antimicrobial | 0.8 | Effective against Gram-positive bacteria |
Applications in Medicinal Chemistry
The unique properties of this compound make it a valuable scaffold for developing new pharmaceutical agents. Its potential applications include:
- Antimicrobial Agents : Due to its observed antimicrobial properties.
- Enzyme Inhibitors : Particularly for conditions involving elevated urease activity.
- Cancer Therapeutics : Some fluorinated imidazo compounds have shown cytotoxic effects against cancer cell lines, warranting further investigation into their use as anticancer agents .
Properties
IUPAC Name |
6-fluoroimidazo[1,2-a]pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FN3/c9-6-1-2-8-11-4-7(3-10)12(8)5-6/h1-2,4-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYMSLNVCBNCSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201254472 | |
Record name | 6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201254472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1134327-96-0 | |
Record name | 6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1134327-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201254472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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